4-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
Description
4-Methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a thiazole ring substituted with a pyridinyl group at the 4-position and a methanesulfonyl group at the 4-position of the benzamide core.
Properties
IUPAC Name |
4-methylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c1-24(21,22)12-7-5-11(6-8-12)15(20)19-16-18-14(10-23-16)13-4-2-3-9-17-13/h2-10H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPRSMUMLMDYDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methanesulfonylbenzoic acid with 2-aminopyridine, followed by cyclization with a thioamide to form the thiazole ring. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings, often using halogenated reagents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: DMF, DCM, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of 4-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or proteases, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
This may improve solubility but reduce membrane permeability. Compounds like G786-1400 (methylsulfanyl) and EN300-217387 exhibit higher lipophilicity, suggesting better blood-brain barrier penetration, a trait relevant for CNS-targeted therapies .
Lower yields (e.g., <80% in EMAC2060/EMAC2061) are attributed to steric hindrance or electronic effects in more complex derivatives .
Biological Implications :
- Thiazole-containing benzamides are frequently explored as enzyme inhibitors (e.g., tyrosinase, HIV-1 RT) due to their ability to chelate metal ions or interact with catalytic residues . The target compound’s sulfonyl group may enhance binding to polar active sites.
- Hydrogen-bonding patterns, as discussed in Etter’s graph set analysis, suggest that the amide and sulfonyl groups in the target compound could form robust intermolecular networks, influencing crystallinity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
